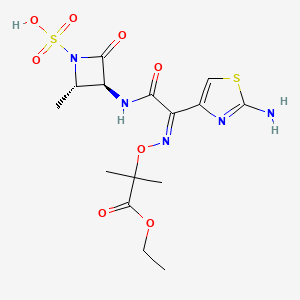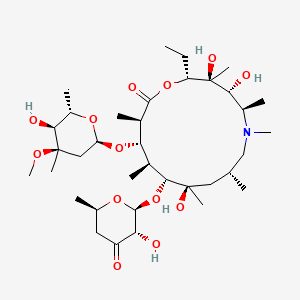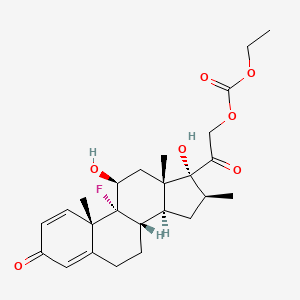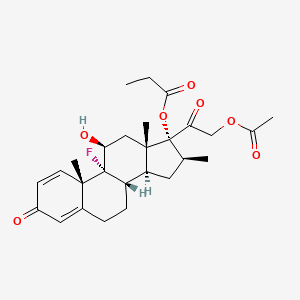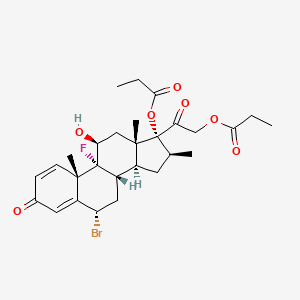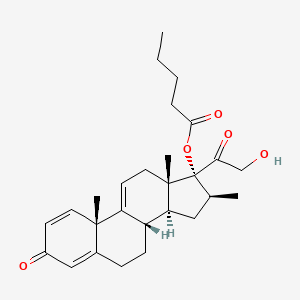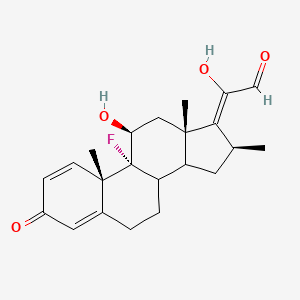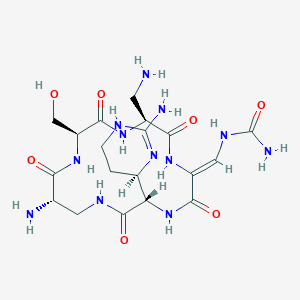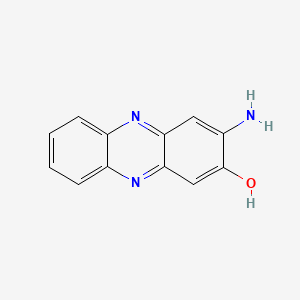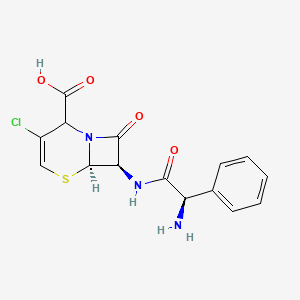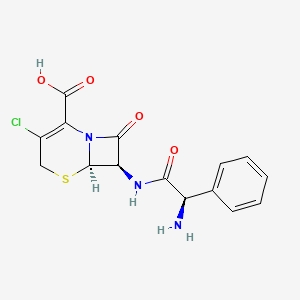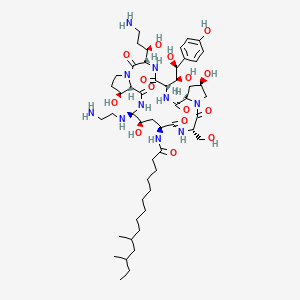
头孢布替恩相关杂质 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceftibuten Related Impurity 8 is a chemical compound associated with the cephalosporin antibiotic ceftibuten. Ceftibuten is a third-generation cephalosporin used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like Ceftibuten Related Impurity 8 are often studied to ensure the safety, efficacy, and quality of the pharmaceutical product.
科学研究应用
Ceftibuten Related Impurity 8 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and quality control of ceftibuten drugs.
Chemistry: It is used to study the chemical properties and reactions of cephalosporin antibiotics.
Biology: It is used to understand the biological activity and interactions of cephalosporin antibiotics.
Medicine: It is used to ensure the safety and efficacy of ceftibuten drugs by studying their impurities.
作用机制
Target of Action
The primary target of Ceftibuten, which is a third-generation cephalosporin antibiotic, is the bacterial cell wall . It binds to essential target proteins of the bacterial cell wall . These proteins are crucial for maintaining the structure and integrity of the bacterial cell wall, thereby playing a vital role in bacterial survival.
Mode of Action
Ceftibuten exerts its bactericidal action by binding to these essential target proteins of the bacterial cell wall . This binding leads to the inhibition of cell-wall synthesis . As a result, the bacteria are unable to properly construct and repair their cell walls, leading to cell lysis and death .
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis pathway. By inhibiting this pathway, Ceftibuten prevents the formation of peptidoglycan, a critical component of the bacterial cell wall. This disruption can lead to downstream effects such as cell lysis and death .
Pharmacokinetics
It is capable of achieving high urine concentrations . .
Result of Action
The molecular and cellular effects of Ceftibuten’s action result in the inhibition of bacterial cell wall synthesis . This leads to bacterial cell lysis and death, thereby exerting its antibacterial effect .
Action Environment
The action, efficacy, and stability of Ceftibuten can be influenced by various environmental factors. For instance, the presence of β-lactamase in the bacterial environment can affect the action of β-lactam antibiotics like Ceftibuten . Ceftibuten is known to be highly stable to plasmid-mediated β-lactamase , which enhances its efficacy in such environments
生化分析
Biochemical Properties
Ceftibuten, the parent compound, is known to interact with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis
Cellular Effects
Ceftibuten, however, is known to have a significant impact on bacterial cells, leading to the inhibition of cell wall synthesis and ultimately cell death . It’s possible that Ceftibuten Related Impurity 8 may have similar effects, but this has yet to be confirmed through scientific research.
Molecular Mechanism
Ceftibuten, the parent compound, exerts its effects by binding to penicillin-binding proteins (PBPs), inhibiting the final transpeptide step of peptidoglycan synthesis in the bacterial cell wall
准备方法
The synthesis of Ceftibuten Related Impurity 8 involves specific synthetic routes and reaction conditions. There are two primary methods for the synthesis of the 7β side chain of ceftibuten, which can be adapted for the preparation of its related impurities:
Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate through acylation, condensation, and hydrolysis.
Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate through condensation, Weiss-Titin reaction, and hydrolysis.
化学反应分析
Ceftibuten Related Impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Ceftibuten Related Impurity 8 can be compared with other cephalosporin-related impurities, such as:
Ceftibuten Related Impurity 1: Similar in structure but differs in the specific side chain modifications.
Ceftibuten Related Impurity 3: Another impurity with different chemical properties and reactions.
Ceftibuten Related Impurity 4: Differentiated by its unique molecular structure and synthesis route.
Ceftibuten Related Impurity 8 is unique due to its specific chemical structure and the reactions it undergoes, which are crucial for understanding the overall safety and efficacy of ceftibuten drugs.
属性
CAS 编号 |
174761-17-2 |
|---|---|
分子式 |
C39H34N4O8S2 |
分子量 |
750.86 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-2-penten-1-yl]amino]-8-oxo-, diphenylmethyl ester, (6R,7R) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


